

5-(cyclopropylmethoxy)-1H-pyrazol-3-amine molecular structure

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Compound of Interest

Compound Name: 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine

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Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.^{[1][2]} This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and potential applications of **5-(cyclopropylmethoxy)-1H-pyrazol-3-amine**, a key building block in modern drug discovery. We will delve into its structural features, supported by an examination of related compounds, propose a robust synthetic pathway, and discuss its potential as a precursor for novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of next-generation pharmaceuticals.

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Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors make them ideal for interacting with biological targets.[3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize drug-like characteristics.[4] Numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib, feature a pyrazole core, underscoring its therapeutic importance.[1][2] The incorporation of a cyclopropyl group, as seen in the broader class of cyclopropyl-substituted pyrazoles, often enhances metabolic stability and binding affinity.[5]

Molecular Structure and Physicochemical Properties of 5-(cyclopropylmethoxy)-1H-pyrazol-3-amine

The molecular structure of **5-(cyclopropylmethoxy)-1H-pyrazol-3-amine** is characterized by a central pyrazole ring functionalized with an amino group at the 3-position and a cyclopropylmethoxy group at the 5-position.

Key Structural Features:

- **Pyrazole Core:** The aromatic pyrazole ring provides a rigid scaffold for the appended functional groups.
- **3-Amino Group:** This primary amine is a key site for further chemical modification and can act as a hydrogen bond donor.
- **5-Cyclopropylmethoxy Group:** This ether linkage introduces flexibility and lipophilicity. The cyclopropyl ring can contribute to enhanced metabolic stability and may participate in

favorable van der Waals interactions within a protein binding pocket.

Tautomerism:

It is important to note that 3-aminopyrazoles can exist as tautomers, with the proton on the pyrazole nitrogen potentially migrating. The predominant tautomer is generally the 3-amino form, which is predicted to be more stable than the 5-amino tautomer.[6]

Table 1: Physicochemical Properties of **5-(cyclopropylmethoxy)-1H-pyrazol-3-amine** and a Related Analog

Property	5-(cyclopropylmethoxy)-1H-pyrazol-3-amine	5-cyclopropyl-1H-pyrazol-3-amine
CAS Number	852443-66-4[7]	175137-46-9[3]
Molecular Formula	C ₇ H ₁₁ N ₃ O[7]	C ₆ H ₉ N ₃ [3]
Molecular Weight	153.18 g/mol [7]	123.16 g/mol [8]
Appearance	(Predicted) White to off-white solid or oil	Liquid[8]
Boiling Point	Not available	Not available
Melting Point	Not available	Not available
Density	Not available	1.159 g/mL at 25 °C[8]
Refractive Index	Not available	n _{20/D} 1.566[8]

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **5-(cyclopropylmethoxy)-1H-pyrazol-3-amine** are not readily available in the public domain, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl, methoxy, and pyrazole ring protons.

- Cyclopropyl Protons: A multiplet in the upfield region (δ 0.3-1.2 ppm).
- Methylene Protons (-O-CH₂-): A doublet around δ 3.8-4.2 ppm.
- Pyrazole CH Proton: A singlet around δ 5.5-6.0 ppm.
- NH₂ Protons: A broad singlet that may vary in chemical shift depending on the solvent and concentration.
- NH Proton (pyrazole): A broad singlet, typically at a higher chemical shift.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will display distinct signals for each carbon environment.

- Cyclopropyl Carbons: Signals in the upfield region (δ 5-15 ppm).
- Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm.
- Pyrazole Carbons: Signals in the aromatic region, with the carbon bearing the amino group appearing at a lower field.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by the following key absorptions:

- N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ characteristic of a primary amine.^{[9][10]}
- C-H Stretching: Bands corresponding to the aromatic C-H of the pyrazole ring and the aliphatic C-H of the cyclopropyl and methoxy groups.
- C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region from the pyrazole ring.
- C-O Stretching: A strong band around 1050-1150 cm⁻¹ for the ether linkage.

- N-H Bending: A band around 1600 cm^{-1} .[\[9\]](#)[\[10\]](#)

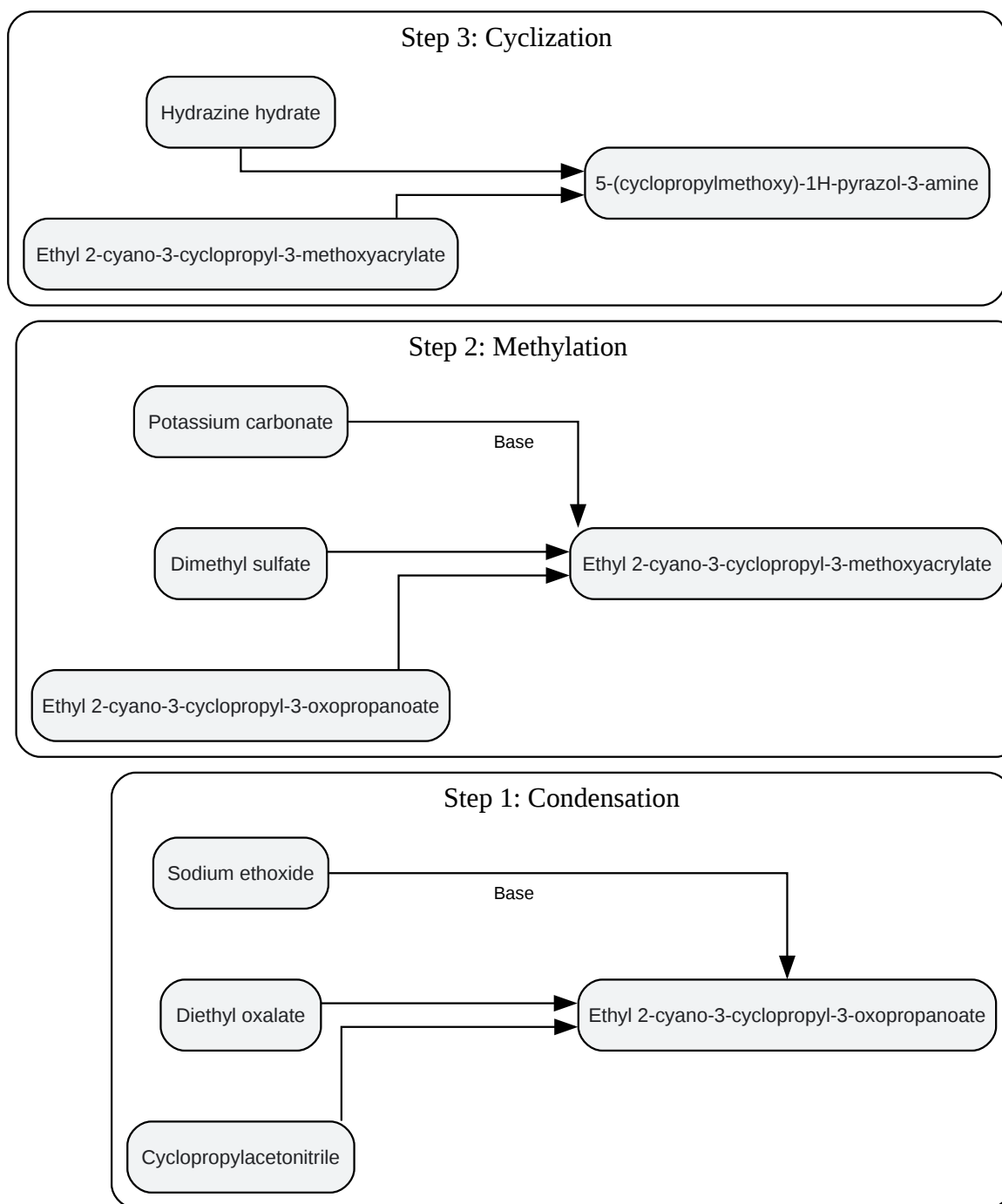
Mass Spectrometry:

The mass spectrum should show a molecular ion peak (M^+) at m/z 153. Fragmentation patterns would likely involve the loss of the cyclopropylmethyl group or cleavage of the pyrazole ring.

Proposed Synthesis Protocol

A plausible and efficient synthesis of **5-(cyclopropylmethoxy)-1H-pyrazol-3-amine** can be envisioned based on established methods for pyrazole synthesis. The following protocol outlines a likely synthetic route.

Workflow for the Synthesis of **5-(cyclopropylmethoxy)-1H-pyrazol-3-amine**



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Caption: Proposed synthetic workflow for **5-(cyclopropylmethoxy)-1H-pyrazol-3-amine**.

Step-by-Step Methodology:

- Step 1: Condensation. Cyclopropylacetonitrile is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide to form ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate.
- Step 2: Methylation. The resulting β -ketoester is then O-methylated using a methylating agent such as dimethyl sulfate in the presence of a milder base like potassium carbonate to yield ethyl 2-cyano-3-cyclopropyl-3-methoxyacrylate.
- Step 3: Cyclization. Finally, cyclization with hydrazine hydrate in a suitable solvent like ethanol will afford the target molecule, **5-(cyclopropylmethoxy)-1H-pyrazol-3-amine**.

This synthetic approach is robust and allows for the introduction of the desired functional groups in a controlled manner.

Biological Significance and Applications in Drug Discovery

The 3-amino-1H-pyrazole scaffold is a key pharmacophore in the design of kinase inhibitors. [11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. [2]

Potential as a Kinase Inhibitor Precursor:

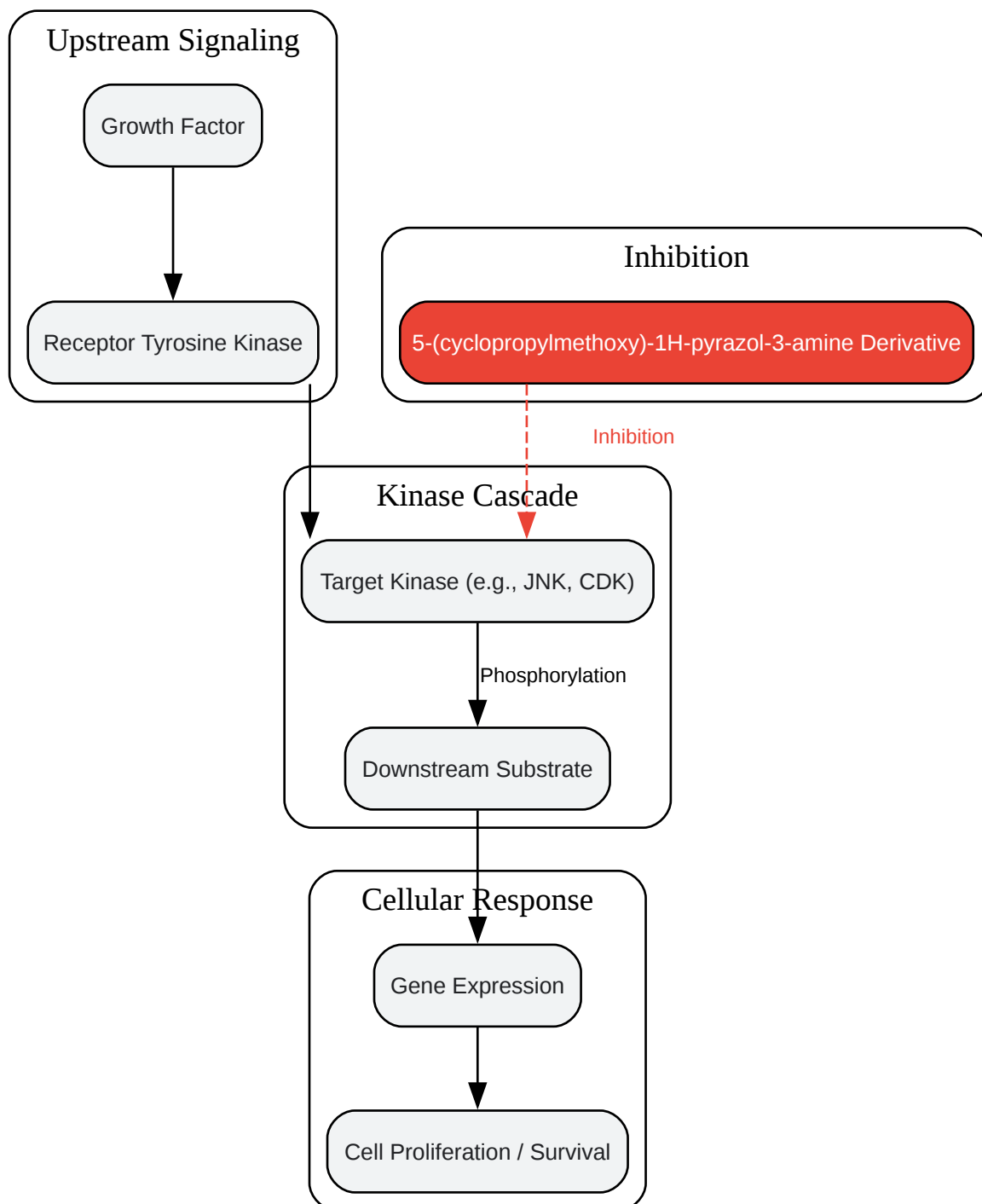
The amino group at the 3-position of **5-(cyclopropylmethoxy)-1H-pyrazol-3-amine** serves as a crucial attachment point for moieties that can interact with the hinge region of the ATP-binding site of kinases. The cyclopropylmethoxy group at the 5-position can be directed towards the solvent-exposed region or other pockets within the kinase domain, potentially enhancing selectivity and potency.

Derivatives of the closely related 5-cyclopropyl-1H-pyrazol-3-amine have been investigated as antitumor agents.[12] Furthermore, various cyclopropyl-containing pyrazole derivatives have shown promise as inhibitors of JNK3 for neurodegenerative diseases and as cannabinoid type 1 receptor antagonists.[5][13]

Structure-Activity Relationship (SAR) Insights:

The synthesis of a library of compounds derived from **5-(cyclopropylmethoxy)-1H-pyrazol-3-amine** would allow for the exploration of structure-activity relationships. By modifying the 3-amino group with different substituents, it is possible to probe the steric and electronic requirements for optimal binding to a target kinase.

Signaling Pathway Diagram



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Caption: General signaling pathway illustrating kinase inhibition.

Conclusion

5-(cyclopropylmethoxy)-1H-pyrazol-3-amine is a molecule of significant interest for drug discovery and development. Its unique combination of a proven pharmacophore, the 3-aminopyrazole core, with a metabolically robust and potentially affinity-enhancing cyclopropylmethoxy group, makes it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide has provided a detailed overview of its molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and its potential applications. Further research into the synthesis and biological evaluation of derivatives of this compound is highly warranted and holds the promise of yielding new and effective treatments for a range of diseases.

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